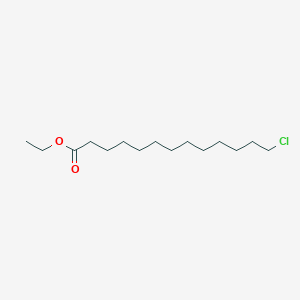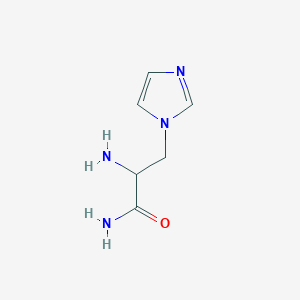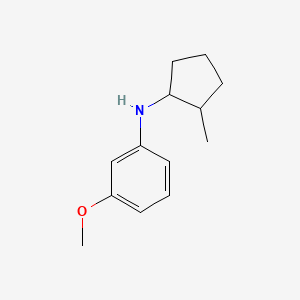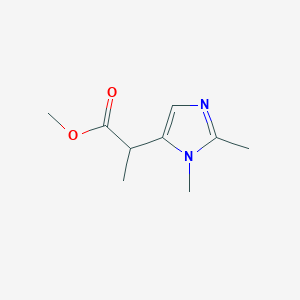![molecular formula C10H12BrNO B13321732 2-[Amino(cyclopropyl)methyl]-4-bromophenol](/img/structure/B13321732.png)
2-[Amino(cyclopropyl)methyl]-4-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Amino(cyclopropyl)methyl]-4-bromophenol is an organic compound with the molecular formula C₁₀H₁₂BrNO It features a bromophenol core substituted with an amino group and a cyclopropylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4-bromophenol typically involves the following steps:
Amination: The amino group can be introduced via nucleophilic substitution reactions. This can be done by reacting the brominated phenol with an appropriate amine, such as cyclopropylmethylamine, under basic conditions.
Cyclopropylmethylation: The cyclopropylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, using cyclopropylmethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[Amino(cyclopropyl)methyl]-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: Pd/C with hydrogen gas or other suitable reducing agents.
Substitution: Nucleophiles like thiols, amines, or alkoxides, often in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dehalogenated phenol derivatives.
Substitution: Various substituted phenol derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[Amino(cyclopropyl)methyl]-4-bromophenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-bromophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-bromophenol: Lacks the cyclopropylmethyl group, which may affect its reactivity and biological activity.
4-Bromo-2-hydroxybenzylamine: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness
2-[Amino(cyclopropyl)methyl]-4-bromophenol is unique due to the presence of both an amino group and a cyclopropylmethyl group on the bromophenol core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
2-[amino(cyclopropyl)methyl]-4-bromophenol |
InChI |
InChI=1S/C10H12BrNO/c11-7-3-4-9(13)8(5-7)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2 |
Clave InChI |
OKLNVTWPBWCUGX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=C(C=CC(=C2)Br)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13321649.png)



![3-[(Azetidin-3-yloxy)methyl]phenol](/img/structure/B13321664.png)


![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide](/img/structure/B13321681.png)





![{1-(tert-butoxycarbonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indol-2-yl}boronic acid](/img/structure/B13321724.png)
